

An In-depth Technical Guide to Drostanolone Acetate

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Compound of Interest

Compound Name: *Drostanolone acetate*

Cat. No.: *B15292902*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and analytical characteristics of **Drostanolone acetate**, a synthetic anabolic-androgenic steroid. The information is intended for research, scientific, and drug development applications.

Core Molecular Data

Drostanolone acetate is a derivative of dihydrotestosterone (DHT). Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{22}H_{34}O_3$	[1]
Molecular Weight	346.5 g/mol	

Synthesis and Experimental Protocols

While detailed proprietary synthesis procedures are not publicly available, the synthesis of **Drostanolone acetate** generally involves the esterification of the 17β -hydroxyl group of Drostanolone with acetic anhydride. A general synthetic scheme for Drostanolone is available. [2]

Analytical Protocols

The detection and quantification of **Drostanolone acetate** and its metabolites are critical in research and anti-doping applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Steroid Profiling in Urine

This protocol provides a general framework for the analysis of anabolic steroids, including Drostanolone metabolites, in urine samples.

1. Sample Preparation:

- **Hydrolysis:** To a 16 mL urine sample, add 100 μ L of phosphate buffer (pH 7) and 50 μ L of β -glucuronidase from *E. coli*. Vortex the mixture for several seconds and incubate at 55°C for one hour to cleave glucuronide conjugates.[\[3\]](#)
- **Extraction:** Allow the sample to cool to room temperature. Add 300 μ L of carbonate buffer (pH 11) and 5 mL of n-pentane. Shake the mixture at 90 r.p.m. for 5 minutes. Freeze the aqueous layer in a cryogenic bath of ethanol at -30 to -35°C. Decant the organic (n-pentane) phase.[\[3\]](#)
- **Derivatization:** Dry the extracted organic phase under a stream of nitrogen at 45°C. To the dried residue, add 50 μ L of pyridine and 50 μ L of acetic anhydride. Heat the mixture at 65°C for 30 minutes to form acetyl derivatives. Dry the sample again under nitrogen and reconstitute in 400 μ L of methanol for GC-MS analysis.[\[3\]](#)

2. GC-MS Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a capillary column (e.g., 30 m x 0.25 mm i.d., 17MS with silphenylene siloxane).[\[3\]](#)
- **Oven Temperature Program:** Initial temperature of 60°C, ramp at 35°C/min to 160°C, then ramp at 10°C/min to 270°C and hold for 13.8 minutes, finally ramp at 35°C/min to 300°C and hold for 10 minutes.[\[3\]](#)
- **Carrier Gas:** Helium.[\[3\]](#)
- **Mass Spectrometer:** Operated in electron ionization (EI) full-scan mode from 50 to 400 amu.[\[3\]](#)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification in Plasma

This protocol outlines a general procedure for the quantitative analysis of steroids in plasma, which can be adapted for **Drostanolone acetate**.

1. Sample Preparation:

- **Protein Precipitation:** To a plasma sample, add an internal standard and an organic solvent such as acetonitrile to precipitate proteins.
- **Liquid-Liquid Extraction:** Following protein precipitation, perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE).
- **Derivatization (if necessary):** For certain steroids, derivatization may be required to enhance ionization efficiency and chromatographic separation.
- **Reconstitution:** After extraction and any derivatization steps, the sample is dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

- **Liquid Chromatograph:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A reverse-phase column is typically used for steroid analysis.
- **Mobile Phase:** A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification.

Signaling Pathway and Mechanism of Action

Drostanolone acetate is a prodrug that is hydrolyzed to its active form, Drostanolone.

Drostanolone exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.^{[4][5]} The binding of Drostanolone to the AR initiates a cascade of events leading to changes in gene expression.

The androgen receptor signaling pathway is a complex process involving several key steps:

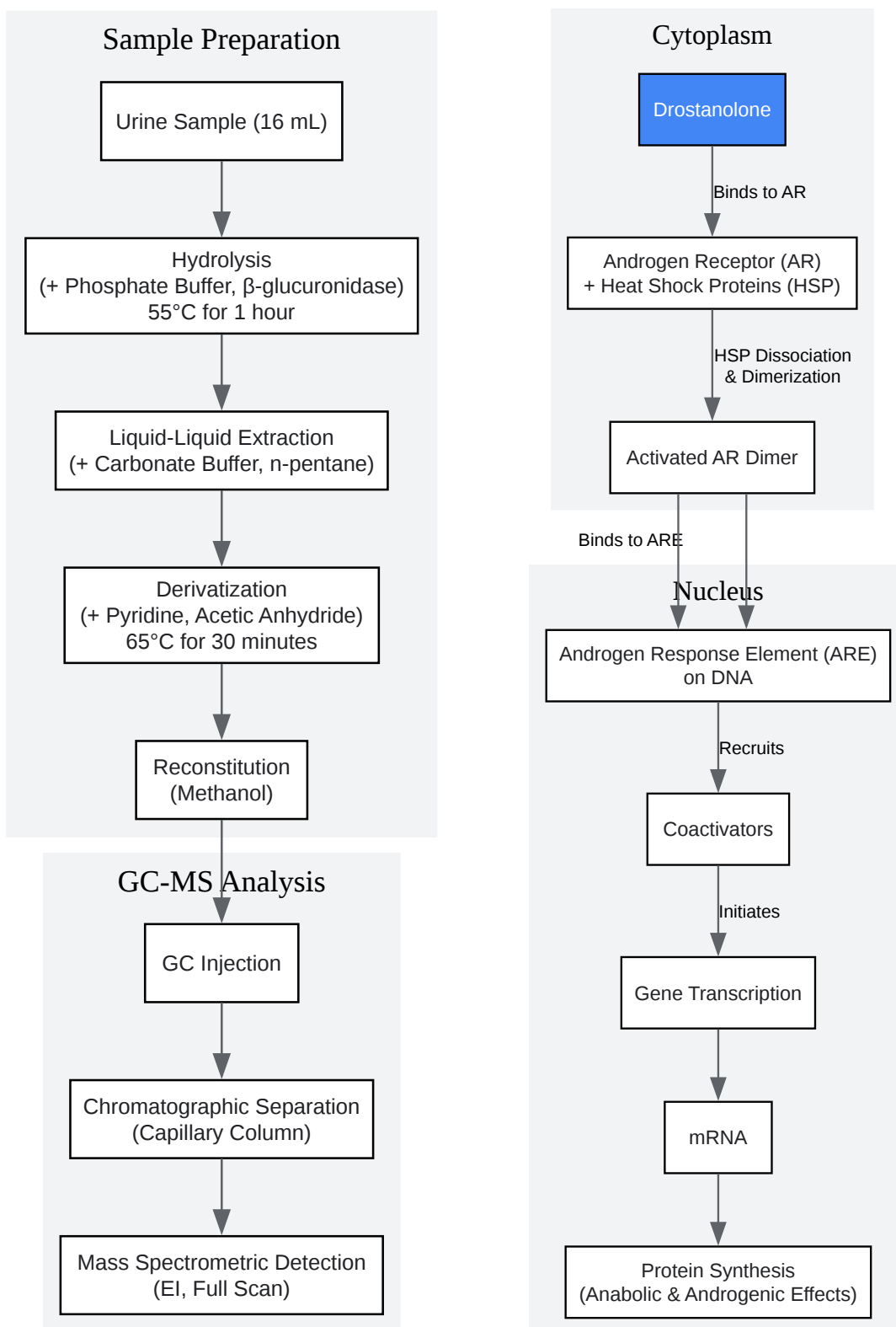
- **Ligand Binding:** Drostanolone, being a potent androgen, binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

- **Conformational Change and Dissociation:** This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
- **Dimerization and Nuclear Translocation:** The activated AR then forms a homodimer and translocates into the nucleus.^[5]
- **DNA Binding:** In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
- **Recruitment of Coactivators and Gene Transcription:** The DNA-bound AR recruits various coactivator proteins, which in turn recruit RNA polymerase II and other components of the transcription machinery, leading to the transcription of androgen-responsive genes.

This signaling cascade ultimately results in the anabolic and androgenic effects associated with Drostanolone.

Visualizations

Experimental Workflow for GC-MS Analysis of Steroids in Urine



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